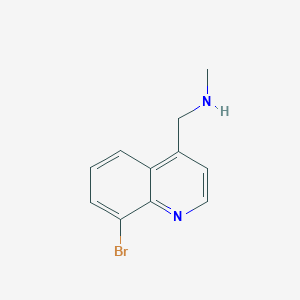

1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Description

1-(8-Bromoquinolin-4-yl)-N-methylmethanamine is a synthetic organic compound featuring a quinoline core substituted with a bromine atom at the 8-position and an N-methylmethanamine group at the 4-position. The bromine atom at position 8 likely enhances lipophilicity and influences electronic properties, while the N-methylmethanamine moiety may contribute to receptor binding or solubility.

Properties

IUPAC Name |

1-(8-bromoquinolin-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-13-7-8-5-6-14-11-9(8)3-2-4-10(11)12/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDUQFEKZZHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=C(C2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676538 | |

| Record name | 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-58-7 | |

| Record name | 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Quinoline, NBS, DMF | Room temperature, several hours |

| 2 | Introduction of N-methylmethanamine | Brominated quinoline, methylamine, reducing agent (e.g., NaBH4) | Solvent like ethanol or methanol, reflux |

Industrial Production Methods

Industrial production of this compound involves scaling up the bromination and subsequent reactions. This includes:

- Large-Scale Bromination : Using larger quantities of quinoline and brominating agents in industrial reactors.

- Purification Steps : Techniques such as chromatography and crystallization are employed to achieve high purity of the final product.

Industrial Process Overview

| Step | Process | Equipment | Yield/Purity |

|---|---|---|---|

| 1 | Large-scale bromination | Industrial reactors | High yield, >80% |

| 2 | Purification | Chromatography columns, crystallizers | High purity, >95% |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : The bromine group can be reduced to other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution : The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Room temperature, acidic conditions |

| Reduction | LiAlH4 or NaBH4 | Ethereal solvents, reflux |

| Substitution | Nucleophiles (e.g., amines) | Polar aprotic solvents, elevated temperatures |

Research Findings and Applications

The compound has been studied for its biological activities, including cytochrome P450 inhibition, antimicrobial properties, and potential anticancer effects. Its unique structure makes it a valuable intermediate in medicinal chemistry for synthesizing more complex molecules with therapeutic potential.

Biological Activities

- Cytochrome P450 Inhibition : It acts as an inhibitor of certain cytochrome P450 isoforms, affecting drug metabolism.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, though further research is needed.

- Potential Anticancer Activity : Similar compounds have been explored for anticancer properties, warranting further investigation.

Chemical Reactions Analysis

Types of Reactions

1-(8-bromoquinolin-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the bromine group to other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(8-bromoquinolin-4-yl)-N-methylmethanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The compound’s quinoline core distinguishes it from other N-methylmethanamine derivatives in the literature, which include anthracenes, carbazoles, and pyrroles. Below is a comparative analysis based on structural and functional characteristics:

Table 1: Structural and Functional Comparisons

Biological Activity

1-(8-bromoquinolin-4-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₁H₁₁BrN₂

- Molar Mass : 251.12 g/mol

- CAS Number : 1190322-58-7

This compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various drugs and xenobiotics in the liver. The compound has been identified as an inhibitor of specific cytochrome P450 isoforms, which can affect drug metabolism and pharmacokinetics in vivo .

Biological Activity Overview

The biological activities of this compound include:

- Cytochrome P450 Inhibition : It has been shown to inhibit certain isoforms of cytochrome P450, potentially altering the metabolism of co-administered drugs.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is necessary to determine its efficacy against specific pathogens.

- Potential Anticancer Activity : Some studies indicate that compounds with similar structures have been explored for their anticancer properties, warranting further investigation into the anticancer potential of this compound.

Case Studies

-

Inhibition Studies :

- A study demonstrated that this compound significantly inhibited CYP2D6 and CYP3A4, two important cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to increased plasma concentrations of drugs metabolized by these enzymes, highlighting the compound's potential as a pharmacological tool.

- Antimicrobial Activity :

- Anticancer Research :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Cytochrome P450 Inhibition | Antimicrobial Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Yes (CYP2D6, CYP3A4) | Moderate | Under investigation |

| Quinoline Derivative A | Yes (CYP1A2) | High | Confirmed |

| Quinoline Derivative B | No | Low | Under investigation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 8-bromoquinoline-4-carbaldehyde with methylamine under reflux in ethanol, followed by reduction using NaBH or catalytic hydrogenation. Purification involves distillation under reduced pressure and washing with saturated NaHCO to remove unreacted reagents .

- Optimization : Vary reaction time, temperature, and solvent polarity (e.g., ethanol vs. THF) to improve yield. Monitor by TLC or LC-MS for intermediate formation.

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

- HRMS : Confirm molecular ion peaks (e.g., calculated m/z for CHBrN: 267.0162; observed: 267.0168) .

- NMR : Validate substituent positions via H NMR (e.g., quinoline protons at δ 8.5–9.0 ppm, methylamine protons at δ 2.3–2.5 ppm) .

Q. What safety protocols are essential when handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.